molecular formula C11H10N2O3 B2603938 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid CAS No. 952959-44-3

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2603938
CAS No.: 952959-44-3
M. Wt: 218.212
InChI Key: CSTVJCHUHHLAMZ-UHFFFAOYSA-N
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Description

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Synthesis Analysis

Phenolic compounds can be synthesized through various methods. For example, 1,2,3-triazoles can be synthesized from reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of phenolic compounds is defined by their diverse chemical structure, which includes antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .


Chemical Reactions Analysis

Phenolic compounds undergo several reactions such as glucuronidation, sulfonation, and methylation . Several different isoenzymes catalyze glucuronidation, depending on the type of cells assayed .


Physical And Chemical Properties Analysis

Phenolic compounds exist in different physical states. For example, a phenol, benzoic acid, phenylacetic acid are liquid, while most of the phenolic compounds are solid . The solid form may be crystalline-like o-cresol and p-cresol are crystalline solid .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those similar to 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, have been found effective in corrosion inhibition. One study utilized imidazole derivatives for corrosion inhibition of mild steel in acidic solutions. These derivatives demonstrated high efficiency, with one showing up to 96% efficacy. This implies potential applications in industrial settings for protecting metal surfaces against corrosion (Prashanth et al., 2021).

Biological Activities

Imidazole rings, a key component in the structure of this compound, are known for their biological significance. They are often utilized in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This suggests potential applications in pharmaceutical research and development (Ramanathan, 2017).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Imidazole derivatives are employed in the construction of coordination polymers and MOFs. These materials have various structural architectures and properties, which are useful in areas like catalysis, gas storage, and separation technologies. The ability of these compounds to form diverse and stable structures makes them valuable in material science research (Xiong et al., 2013).

Nonlinear Optical (NLO) Properties

The optical properties of certain imidazole derivatives have been explored for their potential in nonlinear optical applications. These materials exhibit properties conducive to use in devices like optical limiters and switches, which are crucial in telecommunications and computing (Jayabharathi et al., 2012).

Antifungal Activities

Some imidazole derivatives have shown promising antifungal activities. Their efficacy against various strains of fungi suggests potential applications in developing new antifungal agents, which could be crucial in both medical and agricultural sectors (Massa et al., 1992).

Safety and Hazards

Safety and hazards of phenolic compounds depend on their specific structure and properties. For example, some phenolic compounds can cause serious eye damage and may cause an allergic skin reaction .

Future Directions

Future research could focus on the synthesis and structure determination of similar compounds. For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions gave a compound in 88% yield .

Properties

IUPAC Name

1-(2-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-6-8(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTVJCHUHHLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-44-3
Record name 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid
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